molecular formula C12H10BrN3O3 B11925427 3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine

3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine

Cat. No.: B11925427
M. Wt: 324.13 g/mol
InChI Key: UTBUFPAPJVCPBD-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with bromine, methoxyphenyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

    • 4-Amino-3-bromopyridine
    • 4-Methoxyaniline
    • Nitric acid
  • Step-by-Step Synthesis:

      Step 1: Nitration of 4-Amino-3-bromopyridine using nitric acid to introduce the nitro group at the 5-position.

      Step 2: Coupling of the nitrated product with 4-methoxyaniline under suitable conditions to form the desired compound.

Industrial Production Methods:

  • The industrial production of this compound typically involves large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 3-Amino-N-(4-methoxyphenyl)-5-nitropyridin-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific electronic properties.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of diseases where nitroaromatic compounds are effective.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the development of advanced materials for electronic devices.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with various enzymes and receptors in biological systems.
  • The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
  • The methoxyphenyl group may enhance the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

  • 3-Bromo-N-(4-methoxyphenyl)-4-aminopyridine
  • 3-Bromo-N-(4-methoxyphenyl)-5-aminopyridine
  • 3-Bromo-N-(4-methoxyphenyl)-5-nitroaniline

Uniqueness:

  • The presence of both bromine and nitro groups on the pyridine ring makes this compound unique in terms of its reactivity and potential applications.
  • The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C12H10BrN3O3

Molecular Weight

324.13 g/mol

IUPAC Name

3-bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine

InChI

InChI=1S/C12H10BrN3O3/c1-19-9-4-2-8(3-5-9)15-12-10(13)6-14-7-11(12)16(17)18/h2-7H,1H3,(H,14,15)

InChI Key

UTBUFPAPJVCPBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=NC=C2[N+](=O)[O-])Br

Origin of Product

United States

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